molecular formula C20H18ClN3OS B11004564 3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11004564
M. Wt: 383.9 g/mol
InChI Key: ULXPYPWDZVEPTK-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both benzothiazole and indole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide apart is its unique combination of benzothiazole and indole moieties, which are both known for their significant biological activities. This dual functionality makes the compound a versatile candidate for various scientific research applications .

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C20H18ClN3OS/c21-14-5-6-16-15(11-14)13(12-23-16)9-10-22-19(25)7-8-20-24-17-3-1-2-4-18(17)26-20/h1-6,11-12,23H,7-10H2,(H,22,25)

InChI Key

ULXPYPWDZVEPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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